Dihydroactinidiolide

Catalog No.
S624777
CAS No.
17092-92-1
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroactinidiolide

CAS Number

17092-92-1

Product Name

Dihydroactinidiolide

IUPAC Name

(7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m1/s1

InChI Key

IMKHDCBNRDRUEB-LLVKDONJSA-N

SMILES

Array

solubility

Insoluble in water; soluble in nonpolar solvents
soluble (in ethanol)

Synonyms

2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Isomeric SMILES

C[C@]12CCCC(C1=CC(=O)O2)(C)C

The exact mass of the compound Dihydroactinidiolide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in nonpolar solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357087. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydroactinidiolide (CAS 17092-92-1) is a bicyclic C11-terpene lactone and a naturally occurring volatile norisoprenoid derived from the oxidative degradation of carotenoids. Widely recognized as a stable flavoring agent, it imparts a mild, sweet, tea-like aroma. Beyond its established role in the flavor and fragrance industry—where it is prized for its chemical stability and ability to mask off-flavors—dihydroactinidiolide has garnered significant procurement interest as a bioactive reference standard[1]. It exhibits potent multi-target neuroprotective properties, including sub-100 nanomolar acetylcholinesterase (AChE) inhibition and reactive oxygen species (ROS) scavenging [2]. Its dual utility as both a highly processable formulation ingredient and a high-value pharmaceutical intermediate makes it a critical material for industrial blending and advanced drug discovery workflows.

Substituting dihydroactinidiolide with closely related norisoprenoids (such as β-ionone) or structurally similar lactones (like loliolide) frequently compromises formulation balance and assay specificity. In flavor and fragrance applications, high-impact precursors like β-ionone possess ultra-low sensory thresholds that easily overpower delicate aromatic profiles, whereas dihydroactinidiolide functions as a subtle blending and masking agent [1]. In biological research, the presence or absence of specific hydroxyl groups drastically alters target binding; for instance, loliolide exhibits specific phytotoxic and miticidal activities that dihydroactinidiolide strictly lacks[2]. Consequently, utilizing crude tea extracts or generic carotenoid degradation mixtures introduces unacceptable batch-to-batch variability, necessitating the procurement of high-purity dihydroactinidiolide for reproducible industrial and scientific outcomes.

Formulation Control via High Sensory Threshold

In flavor and fragrance compounding, the sensory threshold of an additive dictates its utility as either an impact odorant or a blending agent. Dihydroactinidiolide exhibits a relatively high flavor threshold of approximately 1 mg/L in oil, presenting a mild, tea-like aroma that effectively masks undesirable off-notes in complex matrices like tobacco and fermented teas [1]. In stark contrast, its biosynthetic precursor and common in-class comparator, β-ionone, possesses an ultra-low flavor threshold of 0.007 µg/L in water [2]. This represents a sensory impact difference of over 5 orders of magnitude.

Evidence DimensionSensory flavor threshold
Target Compound Data~1 mg/L in oil
Comparator Or Baselineβ-Ionone (~0.007 µg/L in water)
Quantified Difference>100,000-fold higher threshold for dihydroactinidiolide
ConditionsSensory evaluation in oil/water matrices at room temperature

Buyers formulating subtle tea, tobacco, or botanical profiles must select dihydroactinidiolide to mask off-flavors without the overwhelming, dominant floral/fruity impact characteristic of β-ionone.

Dual-Action AChE Inhibition and ROS Scavenging

For pharmaceutical R&D, dihydroactinidiolide provides a highly efficient multi-target profile that is rare among simple terpene lactones. In vitro assays demonstrate that synthesized dihydroactinidiolide acts as a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 34.03 nM, while simultaneously exhibiting DPPH radical scavenging activity with an IC50 of 50.0 nM [1]. When compared to generic single-target antioxidants or standard AChE inhibitors that require co-administration to achieve both effects, dihydroactinidiolide consolidates these mechanisms into a single, low-molecular-weight scaffold. Furthermore, it significantly inhibits the self-aggregation of amyloid β25-35 at 270 nM [1].

Evidence DimensionAChE inhibition and ROS scavenging IC50
Target Compound DataAChE IC50 = 34.03 nM; DPPH IC50 = 50.0 nM
Comparator Or BaselineSingle-target reference standards (requiring separate compounds for dual sub-100 nM efficacy)
Quantified DifferenceDual sub-100 nM efficacy in a single terpene lactone scaffold
ConditionsIn vitro AChE inhibition assay and DPPH radical scavenging assay

Procurement of dihydroactinidiolide provides researchers with a validated, dual-action reference standard for neurodegenerative disease modeling, streamlining multi-target drug discovery workflows.

Structural Specificity in Biological Assays

The structural nuances between closely related C11-terpene lactones dictate their suitability for specific biological assays. Research evaluating the endogenous induction of herbivore resistance demonstrated that exogenously applied loliolide (the hydroxylated analog of dihydroactinidiolide) significantly decreased the survival and egg deposition of Tetranychus urticae at a concentration of 300 μM[1]. Under identical assay conditions, dihydroactinidiolide did not exhibit this inhibitory activity[1]. This strict structure-activity relationship highlights that the hydroxyl group present in loliolide is critical for this specific miticidal pathway.

Evidence DimensionHerbivore (T. urticae) survival inhibition
Target Compound DataNo significant inhibitory activity at 300 μM
Comparator Or BaselineLoliolide (Significant decrease in survival at 300 μM)
Quantified DifferenceComplete divergence in miticidal efficacy at the 300 μM threshold
ConditionsExogenous application to detached tomato leaves in T. urticae survival assays

Buyers conducting targeted plant physiology or pesticide research must procure the exact structural analog, as substituting dihydroactinidiolide for loliolide will result in a complete loss of specific miticidal activity.

High-Yield Semi-Synthetic Processability

Relying on natural extraction for dihydroactinidiolide yields highly variable purity due to the complex matrix of co-eluting carotenoid degradation products in tea and tobacco. However, dihydroactinidiolide is highly processable via semi-synthetic routes. A straightforward two-step oxidation of β-ionone using m-chloroperoxybenzoic acid (m-CPBA) followed by alkaline hydrolysis and chromic anhydride oxidation yields dihydroactinidiolide at an 85% yield as a stable, waxy solid [1]. Compared to the trace yields (typically <0.1%) characteristic of natural absolute extraction, this synthetic pathway ensures high-purity, scalable procurement for industrial applications [1].

Evidence DimensionProduction yield and purity consistency
Target Compound DataSemi-synthetic route from β-ionone (85% yield)
Comparator Or BaselineDirect natural botanical extraction (trace yields, high matrix interference)
Quantified Difference85% isolated yield vs. <0.1% natural abundance
ConditionsTwo-step oxidation and purification via flash chromatography

Industrial buyers and scale-up chemists should prioritize synthetic or semi-synthetic dihydroactinidiolide to ensure batch-to-batch reproducibility and bypass the supply chain bottlenecks of botanical extraction.

Flavor and Fragrance Compounding

Used as a premium blending agent in tobacco, tea, and botanical flavor formulations where off-flavor masking is required without the overwhelming sensory impact of high-volatility norisoprenoids like β-ionone [1].

Neurodegenerative Disease Research

Utilized as a multi-target reference standard in Alzheimer's disease models, specifically for assays requiring simultaneous sub-100 nM acetylcholinesterase (AChE) inhibition and reactive oxygen species (ROS) scavenging [2].

Plant Physiology and Allelopathy Studies

Employed as a negative control or structural comparator against loliolide in plant defense and herbivore resistance assays to isolate the biological effects of specific terpene lactone functional groups [3].

Synthetic Intermediate in Terpenoid Chemistry

Sourced as a stable, high-purity bicyclic lactone building block for the synthesis of more complex natural products or proprietary fragrance molecules, benefiting from its high-yield processability from β-ionone[2].

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 Da

Monoisotopic Mass

180.115029749 Da

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.051-1.058

Appearance

Oil

Melting Point

Mp 71-72 ° (40-41 °)

UNII

O3M4862R3R

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17092-92-1
15356-74-8

Wikipedia

Dihydroactinidiolide

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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